

1-Oleoyl-2-linoleoyl-sn-glycerol in cellular lipid metabolism

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Compound of Interest

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An In-depth Technical Guide on 1-Oleoyl-2-linoleoyl-sn-glycerol in Cellular Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific molecular species of diacylglycerol (DAG), a class of lipid molecules central to cellular metabolism and signaling. As an sn-1,2-diacylglycerol, OLG functions as a critical metabolic intermediate in the synthesis of triacylglycerols (TAGs) for energy storage in lipid droplets and as a precursor for various phospholipids essential for membrane structure.[1][2] Beyond its structural role, OLG, like other sn-1,2-DAGs, is a potent second messenger that activates key signaling proteins, most notably Protein Kinase C (PKC), thereby influencing a wide array of cellular processes.[2][3] This guide details the metabolic pathways involving OLG, its role in signaling cascades, presents quantitative data from related analogs, and provides detailed experimental protocols for the analysis of DAG species.

Biochemical Properties and Structure

1-Oleoyl-2-linoleoyl-sn-glycerol is a glycerolipid consisting of a glycerol backbone esterified with an oleic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. [4] The sn-3 position has a free hydroxyl group. This specific stereochemistry is crucial for its biological activity, particularly in signaling, as only the sn-1,2 isoform is known to activate signaling effectors like PKC.[1]



• IUPAC Name: [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate[4]

Molecular Formula: C₃₉H₇₀O₅[4]

Molecular Weight: 619.0 g/mol [4]

Role in Cellular Lipid Metabolism

OLG is a key node in lipid metabolism, primarily participating in the de novo synthesis of triacylglycerols, the main constituents of lipid droplets.[5][6]

Biosynthesis of 1-Oleoyl-2-linoleoyl-sn-glycerol

OLG is synthesized as an intermediate in the Kennedy pathway for triacylglycerol and phospholipid synthesis, which primarily occurs in the endoplasmic reticulum (ER).[7]

- Glycerol-3-phosphate Acylation: The pathway begins with glycerol-3-phosphate (G3P).
- Formation of Lysophosphatidic Acid (LPA): Glycerol-3-phosphate acyltransferase (GPAT)
 catalyzes the acylation of G3P at the sn-1 position, typically with a saturated or
 monounsaturated fatty acyl-CoA, such as oleoyl-CoA.
- Formation of Phosphatidic Acid (PA): Acylglycerolphosphate acyltransferase (AGPAT)
 acylates LPA at the sn-2 position with a second fatty acyl-CoA, which is often
 polyunsaturated, like linoleoyl-CoA, to form phosphatidic acid.
- Formation of DAG: Phosphatidic acid phosphatase (PAP) dephosphorylates PA, yielding sn-1,2-diacylglycerol.
 If the acyl chains are oleate and linoleate, the product is 1-oleoyl-2-linoleoyl-sn-glycerol.

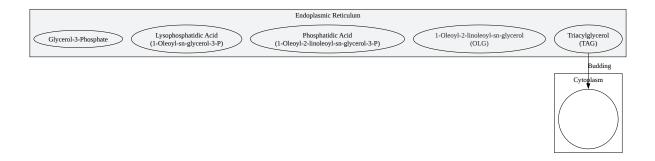
OLG as a Precursor for Triacylglycerol and Lipid Droplet Formation

Once synthesized, OLG is the direct substrate for the final step of TAG synthesis.

TAG Synthesis: Diacylglycerol acyltransferase (DGAT) enzymes (DGAT1 and DGAT2)
 catalyze the esterification of a third fatty acid to the free sn-3 hydroxyl group of OLG.[8]



Lipid Droplet Biogenesis: The newly synthesized, highly hydrophobic TAGs accumulate
within the ER membrane leaflets.[6] As their concentration increases, they coalesce to form
an oily "lens," which then buds off into the cytoplasm, enrobed in a phospholipid monolayer
derived from the ER membrane, to form a nascent lipid droplet.[8][9] OLG is therefore
essential for the storage of neutral lipids and the prevention of lipotoxicity from excess free
fatty acids.[9]



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Caption: Metabolic pathway for OLG and TAG synthesis leading to lipid droplet formation.

Role in Cellular Signaling

The generation of sn-1,2-DAGs, including OLG, at cellular membranes (particularly the plasma membrane) is a pivotal event in signal transduction. This signaling pool of DAG is typically produced by the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[1]

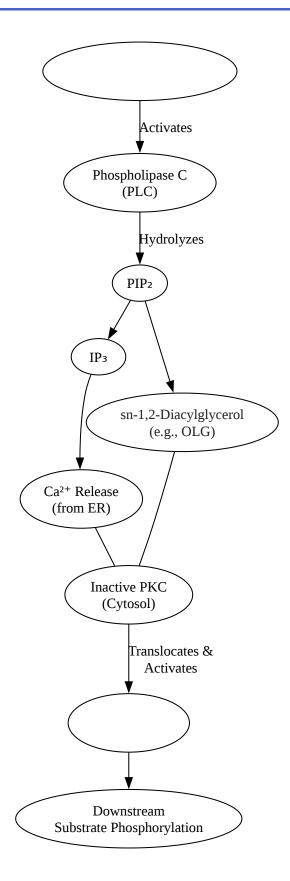


Activation of Protein Kinase C (PKC)

The primary and most well-understood function of signaling DAGs is the activation of the PKC family of serine/threonine kinases.[2]

- PLC Activation: A variety of cell surface receptors (e.g., GPCRs, receptor tyrosine kinases) activate PLC.
- PIP₂ Hydrolysis: Activated PLC cleaves PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.
- PKC Translocation and Activation: DAG remains in the membrane and, in conjunction with Ca²⁺ (released from the ER by IP₃) and phosphatidylserine, recruits conventional PKC isoforms (α, β, γ) from the cytosol to the membrane.[10] This binding induces a conformational change that activates the kinase, allowing it to phosphorylate a multitude of downstream protein targets, regulating processes like cell proliferation, differentiation, and apoptosis.[2]





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Caption: General signaling pathway for diacylglycerol-mediated PKC activation.



Termination of DAG Signaling

The DAG signal is transient and tightly regulated. Termination occurs primarily through two mechanisms:

- Conversion to Phosphatidic Acid (PA): Diacylglycerol kinases (DGKs) phosphorylate DAG at the sn-3 position to generate PA, which is both a signaling molecule in its own right and a precursor for regenerating phosphoinositides.[11]
- Incorporation into TAG: DAG can be acylated by DGATs and stored as inert TAGs in lipid droplets.

Quantitative Data

Direct quantitative data on the specific effects of **1-oleoyl-2-linoleoyl-sn-glycerol** are limited in publicly available literature. However, extensive research has been conducted using the cell-permeable synthetic analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), which mimics the signaling functions of endogenous sn-1,2-DAGs. The following tables summarize key quantitative findings from studies using OAG.

Table 1: Effects of OAG on Ion Channel Activity and Intracellular Ion Concentrations

Parameter	Cell Type	OAG Concentration	Observed Effect	Citation
Ca ²⁺ Currents (T-type)	GH3 Pituitary Cells	40 μΜ	~60% attenuation	[12]
Ca ²⁺ Currents (L-type)	GH3 Pituitary Cells	40 μΜ	~50% attenuation	[12]
Intracellular Ca ²⁺	Flexor digitorum brevis fibers	100 μΜ	Significant elevation	[2]
Intracellular Na+	Flexor digitorum brevis fibers	100 μΜ	18% - 50% increase depending on genotype	[2]



| Insulin Release | Rat Islets | 50-500 µM | Dose-dependent stimulation |[13] |

Table 2: OAG Dose-Response Data

Parameter	System	Effective Concentration Range	Half-Maximal Effect (IC50/EC50)	Citation
Ca ²⁺ Current Inhibition	GH3 Pituitary Cells	4 - 60 μΜ	~25 µM	[12]

| PKC Activation | Rat Islet Homogenates | 5 - 500 μM | Not specified |[13] |

Experimental Protocols

The analysis of OLG requires robust methods for lipid extraction, separation of DAG isomers, and sensitive quantification.

Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)

This is a foundational protocol for extracting all lipids from a cellular sample.

Materials:

- Cell pellet (e.g., 2 x 10⁶ cells)
- Phosphate-buffered saline (PBS)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass tubes with Teflon-lined caps

Procedure:



- Cell Harvest: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell pellet.
- Homogenization: Resuspend the cell pellet in 0.8 mL of PBS in a glass tube.
- Solvent Addition: Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture to the cell suspension. Vortex vigorously for 1 minute to create a single-phase mixture.
- Phase Separation: Add 1 mL of chloroform and vortex again for 30 seconds. Then, add 1 mL of 0.9% NaCl solution and vortex for a final 30 seconds.
- Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.
- Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette, ensuring not to disturb the protein interface, and transfer it to a new clean glass tube.
- Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.
- Storage: Resuspend the dried lipid film in a small volume of chloroform and store at -80°C under nitrogen or argon to prevent oxidation.

Protocol 2: Quantification of sn-1,2-Diacylglycerols via DAG Kinase Assay

This enzymatic assay quantifies the signaling-competent sn-1,2-DAG pool.

Materials:

- Dried total lipid extract (from Protocol 5.1)
- E. coli DAG Kinase
- [y-32P]-ATP or [y-33P]-ATP



- Solubilizing Buffer: 7.5% (w/v) octyl-β-D-glucoside, 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0.
- 2x Reaction Buffer
- 100 mM Dithiothreitol (DTT)
- 1 mM DETAPAC, pH 6.6
- TLC plates (Silica Gel G)
- TLC Solvents: 1) Acetone; 2) Chloroform: Methanol: Acetic Acid (65:15:5, v/v/v)
- Phosphatidic acid and DAG standards

Procedure:

- Lipid Solubilization: Dissolve the dried lipid extract in 20 μl of chloroform:methanol (2:1, v/v) and add 100 μl of Solubilizing Buffer. Vortex and incubate at room temperature for 15 minutes.
- Reaction Setup: On ice, add 100 μ l of 2x reaction buffer, 4 μ l of 100 mM DTT, and 20 μ l of E. coli DAG kinase to the solubilized lipids.
- Initiate Reaction: Start the reaction by adding radiolabeled ATP (e.g., 3 μCi [y-³³P]-ATP)
 diluted in 20 μl of 1 mM DETAPAC. Vortex briefly.
- Incubation: Incubate the reaction at 25°C for 30-60 minutes.
- Stop Reaction & Re-extraction: Stop the reaction by placing tubes on ice. Re-extract the lipids using the Bligh & Dyer method as described in Protocol 5.1, steps 3-7.
- TLC Separation: Dissolve the final dried lipid extract in ~50 µl of chloroform:methanol (2:1, v/v). Spot the sample, along with PA and DAG standards, onto a TLC plate.
- Chromatography:
 - First, develop the plate in a TLC chamber with acetone for ~30 minutes. Dry the plate.



- Next, develop the plate in a second chamber containing the chloroform:methanol:acetic acid solvent system.
- Detection: Dry the TLC plate and expose it to a phosphor-imaging screen. Scan the screen to detect the radiolabeled phosphatidic acid spot, which is proportional to the initial amount of sn-1,2-DAG in the sample.[13]

Protocol 3: Analysis of DAG Molecular Species by LC-MS/MS

This protocol provides an overview for identifying and quantifying specific DAGs like OLG.

Workflow:

- Lipid Extraction: Extract total lipids from the sample as described in Protocol 5.1. Add an
 appropriate internal standard (e.g., a deuterated or ¹³C-labeled DAG) prior to extraction for
 accurate quantification.
- Derivatization (Optional but Recommended): To prevent acyl group migration between the sn-1/2 and sn-3 positions during analysis, derivatize the free hydroxyl group. A common method is to react the lipid extract with 2,4-difluorophenyl isocyanate to form a stable urethane derivative.
- Chromatographic Separation:
 - Use a High-Performance Liquid Chromatography (HPLC) system.
 - For separating DAG isomers, normal-phase chromatography is often effective. A mobile phase gradient of solvents like hexane/isopropanol or ethyl acetate/isooctane can be used.
 - Reversed-phase chromatography can also separate DAGs based on acyl chain length and saturation.[3]
- Mass Spectrometry Detection:

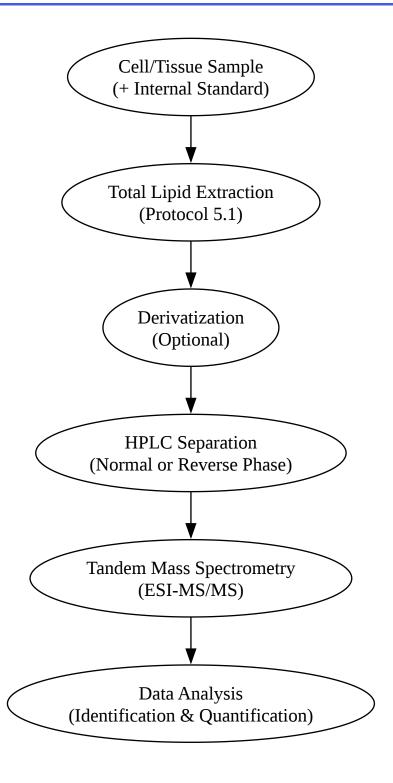






- Couple the HPLC output to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
- o Operate in positive ion mode. DAGs typically form adducts like [M+NH4]+.
- In MS/MS mode, the precursor ion is fragmented. The fragmentation pattern reveals the identity of the fatty acyl chains. For example, a neutral loss scan corresponding to the mass of oleic acid or linoleic acid can selectively identify DAGs containing those fatty acids.
- Data Analysis: Identify OLG based on its specific retention time and mass-to-charge ratio
 (m/z) of its precursor and fragment ions. Quantify its abundance by comparing its peak area
 to that of the known-concentration internal standard.





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Caption: General workflow for the analysis of DAG molecular species by LC-MS/MS.

Conclusion



1-Oleoyl-2-linoleoyl-sn-glycerol is a representative diacylglycerol that exemplifies the dual function of this lipid class. It is a vital intermediate in the metabolic pathway that channels fatty acids into neutral lipid storage within lipid droplets, a process fundamental to cellular energy homeostasis and the mitigation of lipotoxicity. Concurrently, as an sn-1,2-DAG, it can act as a critical second messenger in signal transduction cascades, primarily through the activation of Protein Kinase C. While specific quantitative data for OLG remains elusive, the established roles of its chemical class and the detailed analytical protocols available allow researchers to investigate its function within the broader context of the cellular lipidome and signaling network. Further lipidomics studies are needed to delineate the unique contributions of individual DAG species like OLG to cellular physiology and disease.

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